REACTION_CXSMILES
|
[CH3:1][N:2]1[CH:6]=[CH:5][N:4]=[N:3]1.[Li]CCCC.[C:12](=[O:14])=O.S(Cl)(Cl)=O.Cl.[CH3:20][NH:21][O:22][CH3:23].C(N(CC)C(C)C)(C)C.C(=O)([O-])[O-].[Na+].[Na+]>C1COCC1>[CH3:23][O:22][N:21]([CH3:20])[C:12]([C:6]1[N:2]([CH3:1])[N:3]=[N:4][CH:5]=1)=[O:14] |f:4.5,7.8.9|
|
Name
|
|
Quantity
|
12.9 g
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Type
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reactant
|
Smiles
|
CN1N=NC=C1
|
Name
|
|
Quantity
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260 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
62.1 mL
|
Type
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reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(=O)=O
|
Name
|
|
Quantity
|
11.8 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
Quantity
|
18.14 g
|
Type
|
reactant
|
Smiles
|
Cl.CNOC
|
Name
|
|
Quantity
|
68.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Control Type
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UNSPECIFIED
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Setpoint
|
-45 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over 10 min
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
After flushing the −35° C. slurry with N2(g) for 5 min
|
Duration
|
5 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
STIRRING
|
Details
|
with stirring over 1.25 h
|
Duration
|
1.25 h
|
Type
|
STIRRING
|
Details
|
by stirring for 15 h
|
Duration
|
15 h
|
Type
|
ADDITION
|
Details
|
the layers were mixed
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with dichloromethane (250 mL
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
125 mL), and the combined organic layers were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
treated with MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of silica gel (115 g)
|
Type
|
WASH
|
Details
|
The silica gel pad was washed with additional ethyl acetate (800 mL)
|
Type
|
CONCENTRATION
|
Details
|
The eluent was concentrated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |